N-(4-methylbenzyl)-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
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Overview
Description
2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Introduction of substituents: The methyl, methylpropyl, and methylsulfanyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,2-d]pyrimidine core, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving pyrrolo[3,2-d]pyrimidines.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against certain kinases.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds also share structural similarities and have diverse biological applications.
Uniqueness
2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H28N4O2S |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-[6-methyl-3-(2-methylpropyl)-2-methylsulfanyl-4-oxopyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H28N4O2S/c1-14(2)12-26-21(28)20-18(24-22(26)29-5)10-16(4)25(20)13-19(27)23-11-17-8-6-15(3)7-9-17/h6-10,14H,11-13H2,1-5H3,(H,23,27) |
InChI Key |
SXEMMKPQVNLFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CC3=C2C(=O)N(C(=N3)SC)CC(C)C)C |
Origin of Product |
United States |
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